2-(环戊基硫代)-N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a chemical compound that belongs to the class of pyrazolopyrimidine-based kinase inhibitors. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In
科学研究应用
合成和生物活性
已经合成并评估了与2-(环戊基硫代)-N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)乙酰胺相关的结构的新型化合物,以了解它们的生物活性。例如,已经研究了含有吡唑并[1,5-a]嘧啶部分的化合物,以了解它们的潜在抗肿瘤和抗菌活性。作为关键中间体的烯胺酮已被用来合成各种杂环化合物,包括取代的吡唑,表现出与标准药物相当的抑制癌细胞系的作用,并表现出抗菌特性(S. Riyadh, 2011)。
用于成像的放射性配体开发
还已经探索了具有吡唑并[1,5-a]嘧啶骨架的化合物在放射性配体开发中的用途,特别是用于用正电子发射断层扫描 (PET) 成像转运蛋白 (18 kDa)。例如,已经合成并提出了源自 2-苯基吡唑并[1,5-a]嘧啶乙酰胺系列的 [18F]PBR111,用于体内成像以研究脑部炎症和神经退行性疾病 (F. Dollé et al., 2008)。
杀虫剂应用
对吡唑并[1,5-a]嘧啶衍生物的研究已扩展到农业科学,一些化合物被评估了其杀虫特性。例如,已经合成并测试了针对农业害虫(例如棉花叶虫)的衍生物,显示出显着的杀虫活性,并为害虫管理提供了潜在的工具(A. Fadda et al., 2017)。
化学合成和机理见解
稠合吡唑并[1,5-a]嘧啶的化学合成证明了该化合物的多功能性和产生新型治疗剂的潜力。涉及 5-氨基-1H-吡唑与 β-二羰基化合物反应的研究导致了环戊吡唑并[1,5-a]嘧啶的区域选择性形成,阐明了新的合成途径和生物活性的结构要求(J. Portilla et al., 2012)。
作用机制
Target of Action
The primary target of this compound is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is an emerging potential molecular target for new anticancer drug discovery .
Mode of Action
The compound inhibits the enzymatic activity of DDR1 . It binds with DDR1 with a high affinity . It is significantly less potent in suppressing the kinase activities of ddr2, bcr-abl, and c-kit .
Biochemical Pathways
The compound potently inhibits the proliferation of cancer cells expressing high levels of DDR1 . It also strongly suppresses cancer cell invasion, adhesion, and tumorigenicity
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound possesses good PK profiles . It has oral bioavailabilities of 67.4% and 56.2% , indicating a high level of bioavailability.
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation, invasion, adhesion, and tumorigenicity . This is particularly effective in cancer cells expressing high levels of DDR1 .
属性
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-13-9-16-19-10-14(11-21(16)20-13)5-4-8-18-17(22)12-23-15-6-2-3-7-15/h9-11,15H,2-8,12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSKIQEKPIRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。